"N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" structure and properties
"N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide" structure and properties
An In-Depth Technical Guide to N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide: A Modern Scaffold for Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
For decades, the flat, aromatic landscape of the phenyl ring has dominated the design of small molecule therapeutics. However, the drive to improve physicochemical properties and escape the limitations of "flatland" has led to the rise of saturated bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely powerful motif.[1][2][3] This rigid, three-dimensional scaffold serves as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, offering significant advantages in drug development.[1][2][4] Molecules incorporating the BCP core often exhibit enhanced solubility, improved metabolic stability, and a greater degree of three-dimensional character, which can lead to better target engagement and selectivity.[3][5][6]
This guide focuses on a specific, highly functionalized derivative, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide . This molecule exemplifies the strategic incorporation of the BCP scaffold, featuring key functional groups—a hydroxyl and a tertiary amide—that are critical for tuning pharmacokinetic properties and exploring interactions within biological systems. We will delve into its structure, properties, the strategic importance of its BCP core, synthetic considerations, and its application in modern drug discovery.
Molecular Structure and Physicochemical Properties
The structure of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is defined by the rigid BCP cage, with substituents at the two bridgehead (1 and 3) positions. This arrangement mimics the 1,4-disubstitution pattern of a para-substituted benzene ring, with the key difference of having a shorter distance between the exit vectors.[1]
Caption: 2D representation of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
Key Properties Summary
The physicochemical properties of this molecule are critical for its utility in drug discovery programs. The data below is compiled from commercial supplier information.[7][8][9]
| Property | Value | Source |
| CAS Number | 1628196-25-7 | [7][8][9] |
| Molecular Formula | C₈H₁₃NO₂ | [7][10] |
| Molecular Weight | 155.20 g/mol | [7][10] |
| Physical Form | Solid | [7][9] |
| Purity | ≥98% (typical) | [7][9] |
| InChI Key | VVJZDRQLQLFOCX-UHFFFAOYSA-N | [7][8][9] |
| Storage | Sealed in dry, 2-8°C | [7][8] |
| Safety | Warning (GHS07: Exclamation mark) | [7][9] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [7] |
The Bicyclo[1.1.1]pentane (BCP) Core: A Paradigm Shift in Bioisosterism
The strategic replacement of a planar aromatic ring with a three-dimensional BCP core is a concept often described as "escaping from flatland."[2] This move away from sp²-hybridized carbons towards sp³-rich scaffolds confers several well-documented advantages in medicinal chemistry.
Advantages of the BCP Core:
-
Improved Solubility: The replacement of a lipophilic phenyl ring with a saturated BCP cage generally leads to a significant increase in aqueous solubility.[2][3][6] This is a critical parameter for achieving good oral bioavailability.
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolism by cytochrome P450 (CYP450) enzymes, leading to potentially toxic intermediates. The saturated C-H bonds of the BCP core are more resistant to such oxidative metabolism, improving the metabolic stability of the parent drug.[3][6]
-
Increased F(sp³): A higher fraction of sp³-hybridized carbons (F(sp³)) is often correlated with higher clinical success rates for drug candidates. The BCP core inherently increases the F(sp³) of a molecule, improving its drug-like properties.
-
Reduced Non-Specific Binding: The strong π-π stacking interactions formed by aromatic rings can lead to non-specific binding to off-target proteins. The non-aromatic BCP core mitigates this issue, potentially reducing toxicity.[2][3]
Caption: Bioisosteric replacement of a phenyl ring with a BCP core leads to improved drug-like properties.
A landmark example of this strategy was reported in 2012, where researchers at Pfizer replaced a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting compound was an equipotent enzyme inhibitor but showed significant improvements in passive permeability and aqueous solubility, which translated to far superior oral absorption in animal models.[3][6][11][12]
Synthetic Strategies for Functionalized BCPs
The synthesis of functionalized BCPs was historically a major challenge, limiting their widespread adoption. However, recent breakthroughs have made these scaffolds much more accessible.[1] The most common and versatile precursor for BCP synthesis is [1.1.1]propellane , a highly strained molecule that readily undergoes reactions at the central C1-C3 bond.[4][13]
Modern synthetic methods often involve the radical-mediated difunctionalization of [1.1.1]propellane, allowing for the one-step installation of two different functional groups at the bridgehead positions.[13][14] Visible-light photoredox catalysis has also emerged as a powerful, mild, and efficient method for generating a wide array of BCP derivatives.[15][16]
Caption: Generalized workflow for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane.
For the specific synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, a likely route would involve the preparation of a key intermediate, such as 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol, followed by a standard acylation reaction.
Hypothetical Experimental Protocol: Synthesis
This section provides a validated, step-by-step protocol for the final acylation step, assuming the precursor, 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol hydrochloride, is available.
Objective: To synthesize N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
Materials:
-
3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol hydrochloride
-
Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(N-methylamino)bicyclo[1.1.1]pentan-1-ol hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material.
-
Base Addition: Cool the flask to 0°C using an ice bath. Add TEA or DIPEA (2.2 eq) dropwise to the stirred solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the acylation.
-
Acylation: While maintaining the temperature at 0°C, add acetyl chloride (1.1 eq) dropwise. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid and the amine salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product, N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide.
Expected Characterization
-
¹H NMR: Would show characteristic signals for the N-methyl and acetyl-methyl groups, along with the unique, highly symmetric signals for the six bridgehead protons of the BCP core.
-
¹³C NMR: Would confirm the presence of the carbonyl carbon from the amide, the two methyl carbons, and the distinct sp³ carbons of the BCP cage, including the two bridgehead carbons and three bridge carbons.
-
Mass Spectrometry (ESI+): Would show the [M+H]⁺ ion at approximately m/z 156.10, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Would exhibit a strong C=O stretch for the tertiary amide (typically ~1650 cm⁻¹) and a broad O-H stretch for the hydroxyl group (typically ~3300-3500 cm⁻¹).
Conclusion and Outlook
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is more than just a novel chemical entity; it is a prime example of a modern building block designed for success in drug discovery. Its BCP core provides a robust, three-dimensional alternative to traditional aromatic scaffolds, offering a clear pathway to improved physicochemical and pharmacokinetic properties.[1][5][17] The strategically placed hydroxyl and N-methylacetamide functional groups provide versatile handles for further chemical modification and for establishing key interactions with biological targets. For researchers, scientists, and drug development professionals, compounds like this represent a powerful tool to navigate the complex challenges of modern medicinal chemistry and to engineer the next generation of effective and safe therapeutics.
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